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molecular formula C12H15ClN2O3 B8683265 5-hydroxy-DL-tryptophan methyl ester hydrochloride

5-hydroxy-DL-tryptophan methyl ester hydrochloride

Cat. No. B8683265
M. Wt: 270.71 g/mol
InChI Key: GRRAMKXEZLMNOK-UHFFFAOYSA-N
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Patent
US06872721B2

Procedure details

Thionyl chloride (2.14 mL, 29.4 mmol) was added dropwise to a slurry of 5-hydroxy-DL-tryptophan (3.8 g, 17.3 mmol) in anhydrous methanol (40 mL) at 0° C. under a nitrogen blanket. The resulting mixture was warmed slowly to room temperature and stirred for 17 hours. Then the solvent was removed under reduced pressure to provide 5-hydroxy-DL-tryptophan methyl ester hydrochloride (Intermediate 1) as a light brown foam (5.0 g, 100%): 1H NMR (300 MHz, DMSO-d6): δ 10.78 (bs, 1H), 8.62-8.25 (m, 3H), 7.18-7.11 (m, 2H), 6.79 (s, 1H), 6.67-6.61 (m, 1H), 4.18 (m, 1H), 3.69 (s, 3H), 3.25-3.12 (m, 2H).
Quantity
2.14 mL
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[OH:5][C:6]1[CH:20]=[C:19]2[C:9]([NH:10][CH:11]=[C:12]2[CH2:13][CH:14]([C:16]([OH:18])=[O:17])[NH2:15])=[CH:8][CH:7]=1.[CH3:21]O>>[ClH:3].[CH3:21][O:17][C:16](=[O:18])[CH:14]([CH2:13][C:12]1[C:19]2[C:9](=[CH:8][CH:7]=[C:6]([OH:5])[CH:20]=2)[NH:10][CH:11]=1)[NH2:15] |f:3.4|

Inputs

Step One
Name
Quantity
2.14 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
3.8 g
Type
reactant
Smiles
OC1=CC=C2NC=C(CC(N)C(=O)O)C2=C1
Name
Quantity
40 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
Cl.COC(C(N)CC1=CNC2=CC=C(C=C12)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06872721B2

Procedure details

Thionyl chloride (2.14 mL, 29.4 mmol) was added dropwise to a slurry of 5-hydroxy-DL-tryptophan (3.8 g, 17.3 mmol) in anhydrous methanol (40 mL) at 0° C. under a nitrogen blanket. The resulting mixture was warmed slowly to room temperature and stirred for 17 hours. Then the solvent was removed under reduced pressure to provide 5-hydroxy-DL-tryptophan methyl ester hydrochloride (Intermediate 1) as a light brown foam (5.0 g, 100%): 1H NMR (300 MHz, DMSO-d6): δ 10.78 (bs, 1H), 8.62-8.25 (m, 3H), 7.18-7.11 (m, 2H), 6.79 (s, 1H), 6.67-6.61 (m, 1H), 4.18 (m, 1H), 3.69 (s, 3H), 3.25-3.12 (m, 2H).
Quantity
2.14 mL
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[OH:5][C:6]1[CH:20]=[C:19]2[C:9]([NH:10][CH:11]=[C:12]2[CH2:13][CH:14]([C:16]([OH:18])=[O:17])[NH2:15])=[CH:8][CH:7]=1.[CH3:21]O>>[ClH:3].[CH3:21][O:17][C:16](=[O:18])[CH:14]([CH2:13][C:12]1[C:19]2[C:9](=[CH:8][CH:7]=[C:6]([OH:5])[CH:20]=2)[NH:10][CH:11]=1)[NH2:15] |f:3.4|

Inputs

Step One
Name
Quantity
2.14 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
3.8 g
Type
reactant
Smiles
OC1=CC=C2NC=C(CC(N)C(=O)O)C2=C1
Name
Quantity
40 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
Cl.COC(C(N)CC1=CNC2=CC=C(C=C12)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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